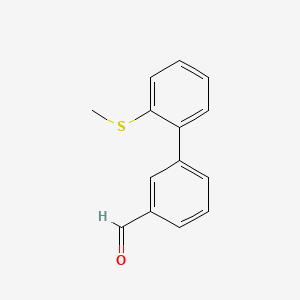
3-(2-Methylsulfanylphenyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylsulfanylphenyl)benzaldehyde: is an organic compound characterized by the presence of a benzaldehyde group attached to a phenyl ring, which is further substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylsulfanylphenyl)benzaldehyde can be achieved through various methods. One common approach involves the reaction of 2-methylsulfanylphenylboronic acid with benzaldehyde under Suzuki-Miyaura cross-coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene .
Industrial Production Methods: Industrial production of substituted benzaldehydes often involves multi-step processes. For instance, the synthesis of functionalized benzaldehydes can be achieved via a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as an intermediate, which is then subjected to cross-coupling with organometallic reagents .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylsulfanylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-(2-Methylsulfanylphenyl)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. It may also serve as a probe for investigating cellular processes .
Medicine: Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(2-Methylsulfanylphenyl)benzaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes or modulate signaling pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, thereby altering their function .
Comparison with Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a similar structure but lacking the methylsulfanyl group.
2-Hydroxy-3-(2-methylsulfanylphenyl)benzaldehyde: A hydroxylated derivative with additional functional groups
Uniqueness: 3-(2-Methylsulfanylphenyl)benzaldehyde is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials .
Properties
Molecular Formula |
C14H12OS |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
3-(2-methylsulfanylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H12OS/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-10H,1H3 |
InChI Key |
RBSCZMKLQKFZMS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















